molecular formula C8H4Cl2N2 B1592249 2,4-Dichloro-1,8-naphthyridine CAS No. 59514-89-5

2,4-Dichloro-1,8-naphthyridine

Cat. No.: B1592249
CAS No.: 59514-89-5
M. Wt: 199.03 g/mol
InChI Key: CCQHBZIXZFQYSO-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit carbonic anhydrase and alkaline phosphatase, enzymes involved in critical physiological processes such as bone resorption and acid-base regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its binding to carbonic anhydrase results in the inhibition of this enzyme, affecting the hydration of carbon dioxide and the regulation of pH in tissues . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, such as cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of carbonic anhydrase affects the metabolic pathway of carbon dioxide hydration, leading to changes in bicarbonate and proton levels . Additionally, this compound can influence other metabolic pathways by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and distributed to various organelles, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial enzymes and metabolic processes . The subcellular localization of this compound is crucial for its role in regulating cellular functions and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,8-naphthyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridin-4-ol with 1,2-difluoro-4-nitrobenzene under basic conditions . This reaction yields 2-chloro-4-(2-fluoro-4-nitrophenoxy)pyridine, which can be further processed to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves multistep synthesis, including nucleophilic substitution reactions, acid/base catalyzed reactions, and cyclization reactions. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution can produce various functionalized naphthyridines .

Scientific Research Applications

2,4-Dichloro-1,8-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-1,8-naphthyridine is unique due to the presence of chlorine atoms, which enhance its reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

2,4-dichloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQHBZIXZFQYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593906
Record name 2,4-Dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59514-89-5
Record name 2,4-Dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-1,8-naphthyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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